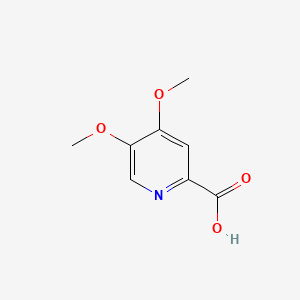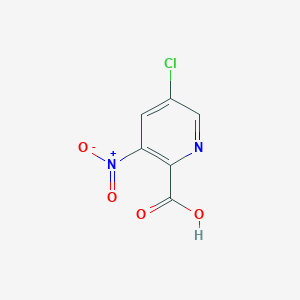
1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(3,5-Difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as DFPCA, is a heterocyclic compound consisting of a phenyl group, a pyridine ring, and a triazole ring. It has been studied for its potential applications in various scientific fields, such as organic synthesis, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Catalytic Activity and Photoluminescence
Triazole derivatives are notable for their role in constructing coordination polymers with improved catalytic activities and photoluminescent properties. The inclusion of a triazole group in coordination polymers, such as those based on d(10) metals like cadmium and zinc, has been shown to enhance these materials' catalytic efficiency for organic synthesis and photoluminescence. These properties are particularly relevant for applications in light-emitting devices and catalysis (Huarui Wang et al., 2016).
Ruthenium-Catalyzed Synthesis
Compounds featuring the triazole scaffold, such as 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, are key intermediates in the synthesis of biologically active molecules. The ruthenium-catalyzed cycloaddition of ynamides with azides to form these triazole amino acids highlights the synthetic versatility of triazole derivatives for creating peptidomimetics and inhibitors with significant biological activity (S. Ferrini et al., 2015).
Coordination Chemistry and Electronic Properties
Rhenium(I) complexes involving triazoles demonstrate significant potential in the study of electronic properties and coordination chemistry. These complexes are synthesized with high yield and exhibit unique electronic spectra, making them of interest for photophysical studies and potential electronic applications (Christopher B Anderson et al., 2013).
Antimicrobial Activity
Derivatives of 1,2,3-triazoles have been evaluated for their antimicrobial properties, indicating that such compounds can serve as effective agents against various bacterial and fungal pathogens. This suggests potential pharmaceutical applications for triazole-containing compounds in developing new antimicrobial agents (Jayaram Reddy Komsani et al., 2015).
Luminescence and Host Materials for OLEDs
Triazole derivatives, when integrated into coordination polymers or complexes, have shown promising photoluminescence properties. This makes them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), where they can serve as host materials or emissive layers to improve device performance and efficiency (Di Liu et al., 2018).
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N4O2/c15-9-5-10(16)7-11(6-9)20-13(8-1-3-17-4-2-8)12(14(21)22)18-19-20/h1-7H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHJIISYFDLBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=NN2C3=CC(=CC(=C3)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)
![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)
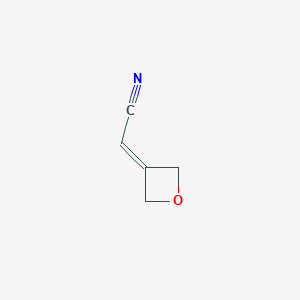
![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)
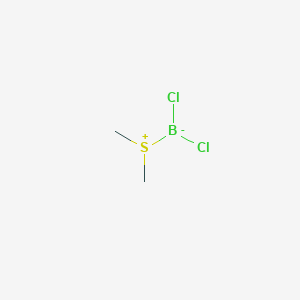


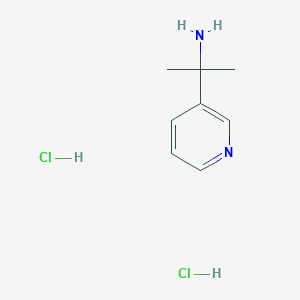
![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)
